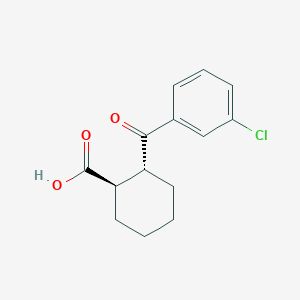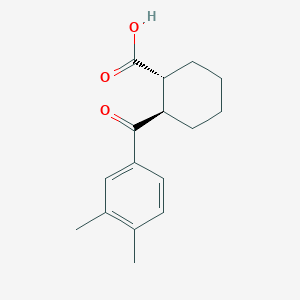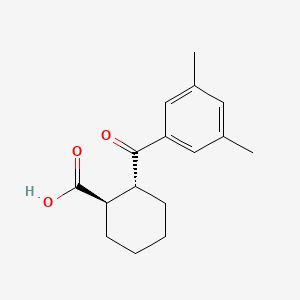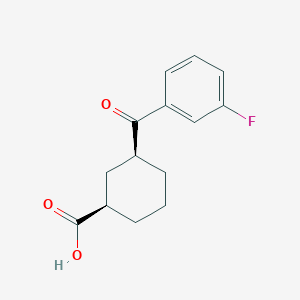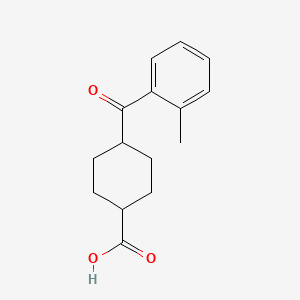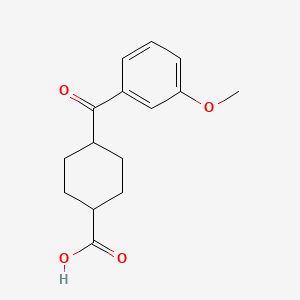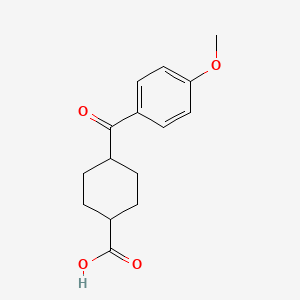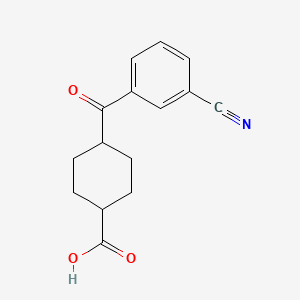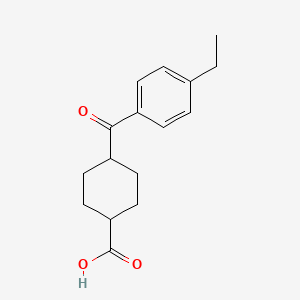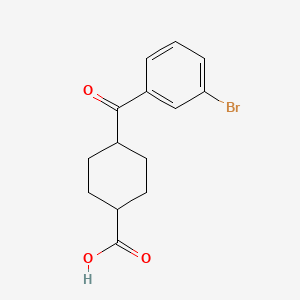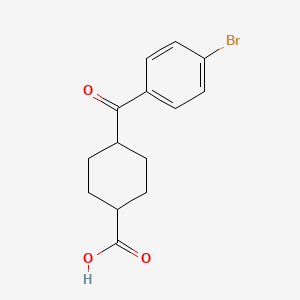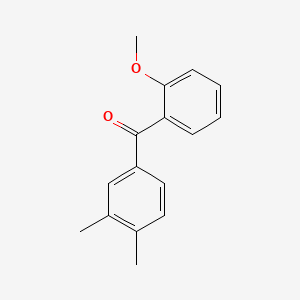
3,4-Dimethyl-2'-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2. It is a derivative of benzophenone, characterized by the presence of two methyl groups at the 3 and 4 positions on one phenyl ring and a methoxy group at the 2’ position on the other phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
The primary target of 3,4-Dimethyl-2’-methoxybenzophenone is the biosynthesis of photosynthetic pigments in higher plant leaves . This compound interacts with the carotenoid biosynthesis pathway, which plays a crucial role in the photosynthesis process .
Mode of Action
3,4-Dimethyl-2’-methoxybenzophenone inhibits the accumulation of both chlorophylls and carotenoids under strong light . It specifically inhibits the dehydrogenation process in carotene biosynthesis . This interaction with its targets leads to changes in the photosynthetic pigment formation in higher plant leaves .
Biochemical Pathways
The affected biochemical pathway is the carotenoid biosynthesis pathway . The inhibition of this pathway by 3,4-Dimethyl-2’-methoxybenzophenone leads to the accumulation of some intermediates involved in the biosynthesis of β-carotene . The downstream effects include the photodecomposition of chlorophylls under strong light, resulting in chlorosis .
Pharmacokinetics
It’s known that the compound is absorbed and translocated differently in different plants . For instance, it’s absorbed more rapidly by barnyardgrass compared to rice on a seed weight basis . These differences in absorption and translocation rates can impact the bioavailability of the compound in different plants .
Result of Action
The result of the action of 3,4-Dimethyl-2’-methoxybenzophenone is the inhibition of carotenoid formation in certain plants, leading to chlorosis .
Action Environment
The action, efficacy, and stability of 3,4-Dimethyl-2’-methoxybenzophenone are influenced by environmental factors such as light conditions . For instance, the compound completely inhibits the accumulation of both chlorophylls and carotenoids under strong light, while an appreciable amount of chlorophylls and carotenoids are accumulated under weak light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods: In industrial settings, the production of 3,4-Dimethyl-2’-methoxybenzophenone may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Types of Reactions:
Oxidation: 3,4-Dimethyl-2’-methoxybenzophenone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Dimethyl-2’-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and as a photoinitiator in polymerization reactions
Comparison with Similar Compounds
4,4’-Dimethoxybenzophenone: Similar structure but with methoxy groups at the 4 positions on both phenyl rings.
2,3-Dimethyl-4’-methoxybenzophenone: Similar structure but with methyl groups at the 2 and 3 positions and a methoxy group at the 4’ position.
Uniqueness: 3,4-Dimethyl-2’-methoxybenzophenone is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The presence of both electron-donating methyl and methoxy groups enhances its stability and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-9-13(10-12(11)2)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBXKLWVDKIJOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641462 |
Source


|
| Record name | (3,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-53-5 |
Source


|
| Record name | (3,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

